2-Chloro-N-(6-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)propanamide
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Overview
Description
2-Chloro-N-(6-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)propanamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 2-Chloro-N-(6-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Amidation: The final step involves the formation of the amide bond by reacting the chlorinated isoquinoline derivative with propanamide under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-Chloro-N-(6-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-(6-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its isoquinoline core, which is known for various biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: It is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Chemical Biology: The compound serves as a tool in chemical biology to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(6-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-Chloro-N-(6-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)propanamide can be compared with other isoquinoline derivatives such as:
2-Chloro-N-(6-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)acetamide: Similar structure but with an acetamide group instead of propanamide.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: A quinoline derivative with similar functional groups.
N-(8-amino-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide: A naphthalene derivative with similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-chloro-N-(6-fluoro-1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2O2/c1-6(13)11(17)16-10-5-8-7(4-9(10)14)2-3-15-12(8)18/h4-6H,2-3H2,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDCUZCZGANJDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C2CCNC(=O)C2=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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